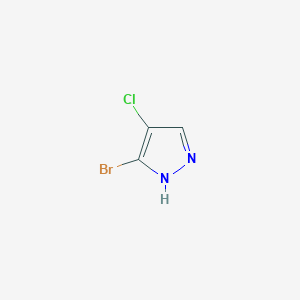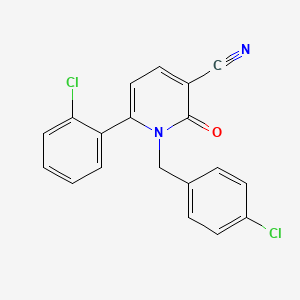
3-Bromo-4-chloro-1H-pyrazole
Übersicht
Beschreibung
3-Bromo-4-chloro-1H-pyrazole is a useful research compound. Its molecular formula is C3H2BrClN2 and its molecular weight is 181.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
3-Bromo-4-chloro-1H-pyrazole, also known as 5-Bromo-4-chloro-1H-pyrazole, is a chemical compound that has been reported to interact with several targets. It is known to inhibit oxidative phosphorylation and the ATP -32 P exchange reaction . It also affects energy-dependent and independent calcium uptake . These targets play crucial roles in cellular energy production and ion homeostasis.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. By inhibiting oxidative phosphorylation, it disrupts the process by which cells generate ATP, the primary energy currency of the cell . Its effect on ATP -32 P exchange reaction and calcium uptake further impacts cellular energy management and signaling .
Biochemical Pathways
The compound’s action affects several biochemical pathways. Its inhibition of oxidative phosphorylation impacts the electron transport chain, a key component of cellular respiration . Additionally, its effects on calcium uptake can influence numerous calcium-dependent signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on energy production and calcium signaling. By inhibiting oxidative phosphorylation and ATP -32 P exchange, it can potentially disrupt cellular energy balance . Its effects on calcium uptake could lead to alterations in calcium-dependent cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other chemicals, pH levels, temperature, and other conditions . .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-chloro-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation and the ATP-32P exchange reaction, which are critical processes in cellular energy metabolism . Additionally, this compound interacts with calcium uptake mechanisms, affecting both energy-dependent and independent calcium transport . These interactions highlight the compound’s potential impact on cellular energy balance and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . By inhibiting acetylcholinesterase, this compound can lead to altered nerve impulse transmission, resulting in significant changes in cellular behavior and function . Furthermore, the compound’s impact on oxidative stress and reactive oxygen species (ROS) production can lead to cellular damage and affect overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit oxidative phosphorylation and ATP-32P exchange suggests that it may bind to specific sites on enzymes involved in these processes, thereby altering their activity . Additionally, the inhibition of acetylcholinesterase by this compound indicates a direct interaction with the enzyme’s active site, preventing the breakdown of acetylcholine and disrupting normal neurotransmission . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under various conditions, allowing for prolonged observation of its effects on cellular function . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of oxidative phosphorylation and acetylcholinesterase activity . These findings highlight the importance of monitoring the temporal dynamics of the compound’s effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and reducing oxidative stress . Higher doses can lead to toxic effects, including severe inhibition of acetylcholinesterase and disruption of cellular energy metabolism . These dose-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of oxidative phosphorylation suggests its involvement in the mitochondrial electron transport chain, where it may interfere with the activity of key enzymes . Additionally, this compound’s impact on calcium uptake mechanisms indicates its potential role in calcium signaling pathways, which are critical for various cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit calcium uptake suggests that it may be transported via calcium channels or binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within tissues can affect its localization and accumulation, impacting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with mitochondrial enzymes involved in oxidative phosphorylation suggest its localization within the mitochondria . Additionally, its impact on acetylcholinesterase activity indicates potential localization at synaptic junctions, where it can modulate neurotransmission . Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYPDARMRALRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3034920.png)
![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)
![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile](/img/structure/B3034928.png)
![3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B3034929.png)
![4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3034930.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)


